

In-Depth Technical Guide to 2-(Trifluoromethoxy)anisole

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)anisole

Cat. No.: B1351064

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)anisole, systematically known as 1-methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound with significant potential in the fields of pharmaceutical and agrochemical research. Its structure, featuring both a methoxy and a trifluoromethoxy group on a benzene ring, imparts unique electronic and lipophilic properties that are highly valued in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile chemical intermediate.

Chemical and Physical Properties

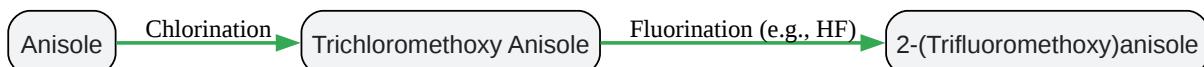
A summary of the key chemical and physical properties of 1-methoxy-2-(trifluoromethoxy)benzene is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	261952-22-1	[2][3][4]
Molecular Formula	C8H7F3O2	[3][4]
Molecular Weight	192.14 g/mol	[2]
Boiling Point	145 °C	[1][5]
Density	1.249 g/cm³	[1]
Flash Point	47 °C	[5]
Purity	Typically ≥98.0%	[1][2]
Appearance	Colorless transparent liquid	
MDL Number	MFCD01631503	[2]

Synthesis and Reactivity

The synthesis of trifluoromethoxy-substituted aromatic compounds often involves multi-step processes. While specific, detailed experimental protocols for the direct synthesis of 1-methoxy-2-(trifluoromethoxy)benzene are not readily available in public literature, general methods for the preparation of aryl trifluoromethyl ethers can be adapted. These methods often start from the corresponding anisole derivatives and proceed through chlorination followed by fluorination reactions.

A general synthetic pathway is illustrated in the diagram below.



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Caption: Generalized synthesis pathway for trifluoromethoxy-substituted anisoles.

The reactivity of 1-methoxy-2-(trifluoromethoxy)benzene is influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the

methoxy group. This substitution pattern can direct further electrophilic aromatic substitution reactions. The compound serves as a valuable building block in organic synthesis, allowing for the introduction of the trifluoromethoxy-methoxyphenyl moiety into more complex molecules.[1]

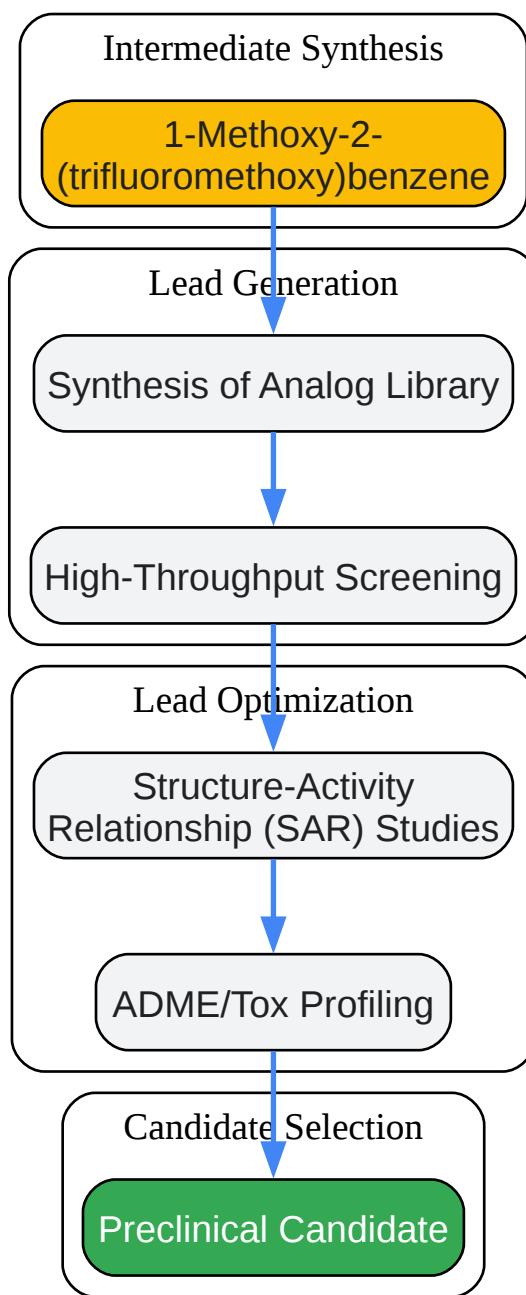
Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a key pharmacophore in modern drug design due to its ability to enhance several critical properties of a drug candidate.[1]

Key Advantages of the Trifluoromethoxy Group:

- Enhanced Lipophilicity: The OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]
- Metabolic Stability: This group is generally resistant to metabolic degradation, leading to a longer half-life of the drug in the body.[1]
- Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups and affect the binding affinity of the molecule to its biological target.

Due to these favorable properties, 1-methoxy-2-(trifluoromethoxy)benzene is a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1] The logical workflow for utilizing such an intermediate in a drug discovery program is outlined below.



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Caption: A logical workflow for the use of 1-methoxy-2-(trifluoromethoxy)benzene in a drug discovery program.

Currently, there is no publicly available information linking 1-methoxy-2-(trifluoromethoxy)benzene to specific biological signaling pathways. Its role is primarily as a structural component in the synthesis of larger, biologically active molecules.

Safety and Handling

1-methoxy-2-(trifluoromethoxy)benzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified with a UN number of 1993, indicating a flammable liquid.^[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

1-methoxy-2-(trifluoromethoxy)benzene is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a methoxy and a trifluoromethoxy group provides a scaffold with desirable properties for enhancing the metabolic stability and bioavailability of target molecules. While detailed experimental protocols and specific biological activity data for this particular isomer are limited in the public domain, the general principles of its synthesis and its utility in medicinal chemistry are well-established. Further research into the specific applications of this compound is warranted and is likely to yield novel and effective bioactive compounds.

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